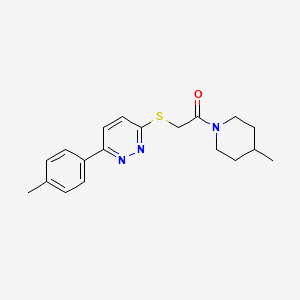
1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a chemical compound that has been extensively researched for its potential applications in the field of medicine. Also known as E7080, this compound is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).
科学的研究の応用
Pyrimidine Derivatives Research
- Chemical Reactions and Derivatives : The reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate produces derivatives including 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This study highlights the chemical behavior of pyrimidine derivatives, which is crucial for further applications in medicinal chemistry (Yamanaka, Niitsuma, & Sakamoto, 1979).
Carbamoylated Compounds Study
- Structural Analysis : Research on the structure of carbamoylated 2-Phenylaminopyridines, involving compounds similar to 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, provides insights into the molecular configuration of these compounds, aiding in the understanding of their potential biological activities (Mørkved, 1986).
Photodegradation Studies
- Environmental Degradation : Investigations into the phototransformation of chlorimuron-ethyl, a compound structurally related to this compound, reveal insights into how such chemicals degrade in environmental conditions, which is essential for assessing their ecological impact (Choudhury & Dureja, 1996).
Corrosion Inhibition
- Industrial Applications : The study of 1,3,5-triazinyl urea derivatives, including compounds with similar structural features to this compound, demonstrates their efficiency as corrosion inhibitors. This application is significant in the context of material preservation in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).
Antimicrobial Research
- Potential Antimicrobial Properties : Research on novel imidazole ureas/carboxamides containing dioxaphospholanes, structurally related to the subject compound, indicates potential antimicrobial properties. These findings are crucial in the search for new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Insecticide Research
- Insecticidal Activity : Studies on urea derivatives similar to this compound, like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, show their potential as insecticides. This line of research is important for developing new, effective insect control methods (Mulder & Gijswijt, 1973).
Polymerization Studies
- Polymerization Initiators : The synthesis and study of N-aryl-N′-pyridyl ureas, which share structural features with this compound, as initiators in the polymerization of epoxides, provide valuable insights into their role in the polymer industry (Makiuchi, Sudo, & Endo, 2015).
Nucleoside Chemistry
- Nucleoside Protection : Studies on arenesulfonylethoxycarbonyl groups, including phenyl and 4-chlorophenyl derivatives, explore their use as amino protecting groups in nucleoside chemistry. This research is significant for advancements in biochemical synthesis and pharmaceutical applications (Nyilas, Földesi, & Chattopadhyaya, 1988).
Cancer Research
- Anticancer Agents : Synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, structurally akin to this compound, reveal their potential as new anticancer agents, suggesting their role in medical research and therapy (Feng et al., 2020).
Electrochemical Studies
- Corrosion Behavior in Acid Solutions : The investigation of certain urea derivatives in acid solutions for their corrosion inhibition properties offers insights into their electrochemical behavior, which can be applied in various industrial processes (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-15-7-9-16(10-8-15)25-20(27)26-17-6-4-5-14(21)11-17/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFYQOJVXYDRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

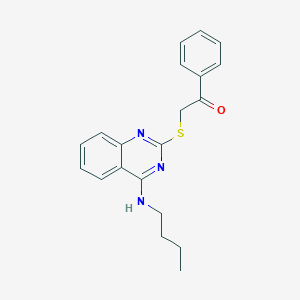
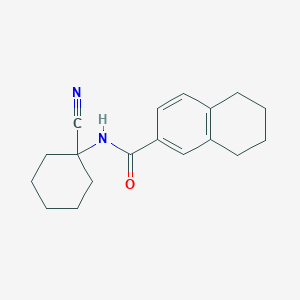

![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)
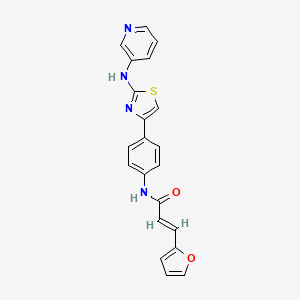
![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)
![3-[(1H-Benzimidazol-2-ylmethyl)thio]propanenitrile](/img/structure/B2665288.png)
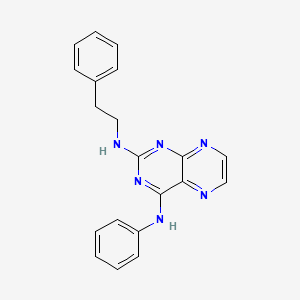


![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)


